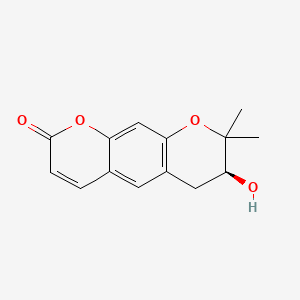

(+)-Decursinol

Description

Properties

IUPAC Name |

(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXFQDFSVDZUIW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178008 | |

| Record name | Decursinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23458-02-8 | |

| Record name | (+)-Decursinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23458-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decursinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decursinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECURSINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBI4YB704B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Decursinol from Angelica gigas Nakai

Introduction

Angelica gigas Nakai, a medicinal herb native to Korea, China, and Japan, has a long history of use in traditional Asian medicine for treating a range of ailments, including anemia and hormonal imbalances.[1] The roots of this plant are a rich source of bioactive pyranocoumarin compounds, with (+)-decursinol and its derivatives, decursin and decursinol angelate, being among the most significant.[1][2] (+)-Decursinol, the metabolic product of decursin and decursinol angelate, has garnered considerable attention from the scientific community for its diverse and potent pharmacological activities.[2]

This technical guide provides a comprehensive overview of (+)-decursinol derived from Angelica gigas Nakai, focusing on its extraction, biological activities, and underlying mechanisms of action. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes complex signaling pathways and workflows using Graphviz diagrams.

Extraction and Isolation from Angelica gigas Nakai

The primary bioactive compounds in Angelica gigas Nakai roots are decursin and decursinol angelate, which are readily converted to (+)-decursinol in vivo.[2] Therefore, extraction methods typically focus on obtaining these precursor molecules.

Experimental Protocols for Extraction

2.1.1. Solvent Extraction

A common and straightforward method for extracting coumarins from Angelica gigas Nakai involves the use of organic solvents.

-

Protocol:

-

The dried roots of Angelica gigas Nakai are ground into a fine powder.[3]

-

The powdered root material is mixed with an organic solvent, such as methanol or ethanol, typically at a solid-to-liquid ratio ranging from 1:2 to 1:4 (g/mL).[3][4]

-

The mixture is agitated or shaken for a specified period, often around 12 hours, at room temperature.[3]

-

Following extraction, the solution is filtered to remove solid plant material.[4]

-

The solvent is then evaporated under reduced pressure to yield a crude extract rich in decursin and decursinol angelate.[5] Further purification can be achieved using techniques like column chromatography.

-

2.1.2. Subcritical-Water Extraction (SWE)

SWE is an environmentally friendly alternative that uses water at elevated temperatures and pressures to extract hydrophobic compounds.

-

Protocol:

-

50 g of powdered Angelica gigas Nakai root is placed into an 8 L extraction cell.[6]

-

1.1 L of preheated water (70–80 °C) is added to the extractor.[6]

-

The extractor is heated to the target temperature (e.g., 190 °C) while agitating at a specific speed (e.g., 200–250 rpm).[6]

-

Extraction is maintained for a set duration (e.g., 15 minutes) at a pressure of approximately 5 MPa.[6][7]

-

After extraction, the solution is collected for analysis.[6]

-

2.1.3. Ionic Liquid-Based Extraction

Ionic liquids (ILs) are considered green solvents and can be highly efficient for extracting natural products.[8]

-

Protocol:

-

1 g of dried, powdered Angelica gigas Nakai root is mixed with 6.5 mL of an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF4).[8]

-

The mixture is stirred at 500 rpm for 120 minutes at a temperature of 60 °C.[8]

-

The extract is then filtered and analyzed, often by High-Performance Liquid Chromatography (HPLC).[8]

-

Data Presentation: Extraction Yields

The efficiency of different extraction methods can be compared based on the yield of the target compounds.

| Extraction Method | Solvent/Conditions | Compound | Yield (mg/g of dried root) | Reference |

| Ionic Liquid Extraction | (BMIm)BF4, 60°C, 120 min | Decursin | 43.32 | [8] |

| Decursinol Angelate | 17.87 | [8] | ||

| Subcritical-Water Extraction | Water, 190°C, 15 min, 200-250 rpm | Decursin | 17.77 ± 2.39 | [6] |

| Conventional Solvent | Methanol | Decursin | 24.00 ± 1.21 | [6] |

| Ethanol | Decursin | 21.93 ± 2.10 | [6] |

Biological Activities and Mechanisms of Action

(+)-Decursinol and its precursors exhibit a wide array of biological effects, with anti-cancer, neuroprotective, and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

Decursin and its derivatives have demonstrated significant anti-cancer potential across various cancer types by modulating multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[9]

3.1.1. Inhibition of Cell Proliferation and Cell Cycle Arrest

Decursin has been shown to inhibit the growth of cancer cells by arresting the cell cycle at different phases. For instance, in colon cancer cells, it can induce a G1 phase block by upregulating p21 and downregulating cyclin D1 through the MAPK/ERK1/2 signaling pathway.[10]

3.1.2. Induction of Apoptosis

A key mechanism of decursin's anti-cancer effect is the induction of programmed cell death, or apoptosis. In osteosarcoma cells, decursin suppresses the phosphorylation of Akt and NF-κB, which are crucial for cell survival.[11] It also modulates the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent apoptosis.[11][12]

3.1.3. Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Decursin and decursinol angelate have been found to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis.[13] They achieve this by suppressing the phosphorylation of VEGFR-2 and its downstream signaling pathways, including ERK and JNK.[13]

3.1.4. Inhibition of Invasion and Metastasis

The spread of cancer cells to distant organs is a major cause of mortality. Decursin can inhibit the invasion and metastasis of cancer cells by modulating pathways such as PI3K/AKT and MAPK/NF-κB, which in turn affects the expression of matrix metalloproteinases (MMPs) like MMP-9.[10]

3.1.5. Signaling Pathways in Anti-Cancer Activity

Several key signaling pathways are targeted by (+)-decursinol and its precursors in their anti-cancer action.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Decursin has been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[9][11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in various cellular processes. Decursin can modulate this pathway to inhibit cell invasion and induce apoptosis.[10][12]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer. Decursin can suppress NF-κB activation, thereby inhibiting the expression of genes involved in cell survival and inflammation.[11]

-

STAT3 Pathway: The STAT3 signaling pathway is often constitutively active in cancer cells and promotes their growth and survival. Decursin can inhibit this pathway, for example, by downregulating CXCR7 expression in gastric cancer.[1][10]

3.1.6. Visualization of Anti-Cancer Signaling Pathways

Caption: Key anti-cancer signaling pathways modulated by (+)-decursinol/decursin.

3.1.7. Data Presentation: In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | Compound | IC50 / Effect | Reference |

| 143B | Osteosarcoma | Cell Viability | Decursin | Suppressed proliferation at 100 µM | [11] |

| MG63 | Osteosarcoma | Cell Viability | Decursin | Suppressed proliferation at 100 µM | [11] |

| HT29 | Colon Cancer | Cell Proliferation | Decursin | Inhibited proliferation | [10] |

| HCT116 | Colon Cancer | Cell Proliferation | Decursin | Inhibited proliferation | [10] |

| MCF-7 | Breast Cancer | Cell Invasion | Decursin | Inhibited TPA-induced invasion | [10] |

| B16F10 | Melanoma | Cell Proliferation | Decursin | Dose-dependent inhibition | [12] |

Neuroprotective Activity

(+)-Decursinol has demonstrated significant potential in protecting neuronal cells from various insults, suggesting its therapeutic utility in neurodegenerative diseases.

3.2.1. Protection against Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in conditions like Alzheimer's disease. (+)-Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced oxidative stress.[14] They achieve this by reducing the influx of calcium and bolstering the cellular antioxidant defense system, including increasing levels of glutathione.[14] In PC12 cells, they protect against amyloid β-protein-induced oxidative stress by upregulating heme oxygenase-1 (HO-1) through the Nrf2 pathway.[15]

3.2.2. Cognitive Enhancement

Studies in animal models have shown that decursin can ameliorate memory impairment. In mice with scopolamine-induced amnesia, decursin improved performance in passive avoidance and Morris water maze tests, partly by inhibiting acetylcholinesterase (AChE) activity in the hippocampus.[7][16]

3.2.3. Signaling Pathways in Neuroprotection

-

Nrf2/HO-1 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Decursin activates Nrf2, leading to the expression of antioxidant enzymes like HO-1, which protects cells from oxidative damage.[7][15]

-

MAPK Pathway: The MAPK pathway is also involved in the neuroprotective effects of decursin, as it can activate Nrf2.[7]

-

Calcium Homeostasis: Decursinol and decursin help maintain calcium homeostasis by reducing excessive calcium influx through glutamate receptors, thus preventing excitotoxicity.[14]

3.2.4. Visualization of Neuroprotective Signaling Pathway

Caption: Neuroprotective mechanism of (+)-decursinol via the Nrf2/HO-1 pathway.

3.2.5. Data Presentation: Neuroprotective Activity

| Model | Insult | Compound | Concentration / Dose | Effect | Reference |

| Primary rat cortical cells | Glutamate | Decursinol/Decursin | 0.1–10.0 µM | Significant neuroprotection | [14] |

| PC12 cells | Amyloid β-protein | Decursin | Not specified | Decreased cytotoxicity and lipid peroxidation | [15] |

| HT22 cells | Glutamate | Decursin | 12.5 and 25 µM | Improved cell viability | [17] |

| Mice | Scopolamine | Decursin | Not specified | Ameliorated amnesia | [7][16] |

| Mice (Neuropathic pain) | Chronic constriction injury | Decursinol | 50 mg/kg (IP) | Anti-allodynic effect | [18] |

Anti-Inflammatory Activity

Inflammation is a key process in many chronic diseases. Decursinol and its derivatives have been shown to possess potent anti-inflammatory properties.

3.3.1. Inhibition of Pro-inflammatory Mediators

Decursin and decursinol angelate inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[19] This is achieved by modulating signaling pathways like NF-κB.[19]

3.3.2. Amelioration of Inflammatory Bowel Disease (IBD)

In a mouse model of IBD induced by dextran sodium sulfate (DSS), decursinol angelate was found to relieve colitis.[20] It attenuated weight loss, colon shortening, and tissue damage.[20] Mechanistically, it was shown to inhibit the ROS/TXNIP/NLRP3 pathway and pyroptosis.[20] It also suppressed the differentiation of pro-inflammatory Th17 cells.[21]

3.3.3. Signaling Pathways in Anti-Inflammatory Activity

-

NF-κB Pathway: As in cancer, the inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of decursinol, reducing the expression of inflammatory cytokines and enzymes like iNOS and COX-2.[12][19]

-

MAPK Pathway: The MAPK pathway is also involved in mediating the anti-inflammatory response to decursinol angelate.[20]

-

NLRP3 Inflammasome: Decursinol angelate can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.[20]

3.3.4. Visualization of Anti-Inflammatory Experimental Workflow

Caption: Experimental workflow for evaluating decursinol angelate in a DSS-induced colitis model.

3.3.5. Data Presentation: Anti-Inflammatory Activity

| Model | Compound | Dose | Effect | Reference |

| DSS-induced colitis (mice) | Decursinol angelate | 10 and 20 mg/kg | Attenuated weight loss and colon shortening | [20] |

| LPS-stimulated RAW 264.7 cells | Decursin | Not specified | Inhibited NO, PGE2, IL-6, TNF-α production | [19] |

| Naïve CD4+ T cells | Decursinol angelate | Up to 40 µM | Impeded Th17 differentiation | [21] |

Pharmacokinetics

Understanding the pharmacokinetic profile of (+)-decursinol is crucial for its development as a therapeutic agent. Studies in both rodents and humans have shown that decursin and decursinol angelate are rapidly and extensively metabolized to (+)-decursinol after oral administration.[2][22]

Absorption, Metabolism, and Bioavailability

Following oral administration in rats, (+)-decursinol exhibits high oral bioavailability (>45%) and is absorbed quickly, with Tmax values ranging from 0.4 to 0.9 hours.[23] In humans, after a single oral dose of an Angelica gigas Nakai extract, (+)-decursinol is the major metabolite found in plasma.[24]

Data Presentation: Pharmacokinetic Parameters

| Species | Compound | Dose | Cmax (µg/L) | Tmax (h) | t1/2 (h) | Reference |

| Human | Decursin | 1.6 ± 0.3 mg/kg | 4.8 ± 3.4 | 2.5 ± 1.6 | 17.4 ± 14.5 | [24] |

| Decursinol Angelate | 1.0 ± 0.2 mg/kg | 2.5 ± 1.9 | 2.6 ± 1.5 | 19.3 ± 15.6 | [24] | |

| (+)-Decursinol | Metabolite | 269.8 ± 117.7 | 3.3 ± 1.4 | 7.4 ± 2.6 | [24] | |

| Rat (IV) | (+)-Decursinol | 5 mg/kg | - | - | - | [23] |

| Rat (Oral) | (+)-Decursinol | 5 mg/kg | - | 0.4 ± 0.2 | - | [23] |

| Mouse (Oral) | Decursin/DA | ~240 mg/kg | 0.54 µg/mL | - | - | [22] |

| (+)-Decursinol | Metabolite | 14.9 µg/mL | - | - | [22] |

Conclusion

(+)-Decursinol, a major bioactive metabolite from Angelica gigas Nakai, stands out as a promising natural compound with significant therapeutic potential. Its well-documented anti-cancer, neuroprotective, and anti-inflammatory activities are supported by a growing body of evidence detailing its interactions with key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB. The ability to modulate these fundamental pathways underscores its potential for development into novel therapeutics for a range of complex diseases.

For drug development professionals, the favorable pharmacokinetic profile, particularly its high oral bioavailability in preclinical models, makes (+)-decursinol an attractive lead compound. However, further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its delivery for clinical applications. The data and protocols compiled in this guide offer a solid foundation for researchers to build upon, paving the way for the translation of this potent natural product from the laboratory to the clinic.

References

- 1. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Chemoprevention with Korean Angelica: Active Compounds, Pharmacokinetics, and Human Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR100509843B1 - Method of extraction decursin and decursinol angelate from Angelica gigas, Nakai - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 11. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Decursinol angelate relieves inflammatory bowel disease by inhibiting the ROS/TXNIP/NLRP3 pathway and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Decursinol Angelate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Modulating Type 17 Helper T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Single Oral Dose Pharmacokinetics of Decursin and Decursinol Angelate in Healthy Adult Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of (+)-Decursinol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: (+)-Decursinol, a pyranocoumarin found predominantly in the roots of Angelica gigas Nakai, has garnered significant attention from the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. Understanding the intricate biosynthetic pathway of this promising natural product is paramount for its sustainable production through metabolic engineering and for the development of novel therapeutics. This technical guide provides an in-depth overview of the biosynthesis of (+)-decursinol, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The Biosynthetic Pathway of (+)-Decursinol

The biosynthesis of (+)-decursinol originates from the general phenylpropaninanoid pathway, a central route for the production of a wide array of secondary metabolites in plants. The pathway commences with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core coumarin scaffold, which is then further modified to produce (+)-decursinol and its derivatives.

The initial committed step is the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. This intermediate is then activated to its corresponding CoA-ester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

The formation of the characteristic coumarin ring structure begins with the ortho-hydroxylation of p-coumaroyl-CoA, a step that leads to the formation of umbelliferone, a key branch-point intermediate in coumarin biosynthesis. Umbelliferone then undergoes prenylation to yield demethylsuberosin. A subsequent hydroxylation reaction, likely catalyzed by a cytochrome P450 enzyme, converts demethylsuberosin to (+)-marmesin. The opening of the furan ring of (+)-marmesin, followed by a reduction step, ultimately leads to the formation of (+)-decursinol. This molecule can be further esterified to produce other bioactive compounds like decursin and decursinol angelate.

Key Enzymes in the Biosynthesis

While the complete enzymatic machinery for (+)-decursinol biosynthesis in Angelica gigas is yet to be fully characterized, studies have highlighted the crucial roles of Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H) as the initial committing enzymes of the phenylpropanoid pathway.

Phenylalanine Ammonia-Lyase (PAL): As the gateway enzyme, PAL expression and activity are critical in controlling the metabolic flux towards the biosynthesis of phenylpropanoids, including coumarins. Studies have shown that the expression of PAL genes in Angelica gigas is influenced by environmental factors such as light quality.[1]

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme catalyzes the second committed step in the pathway. Overexpression of the C4H gene in hairy root cultures of Angelica gigas has been shown to enhance the production of decursinol angelate, indicating that C4H is a significant rate-limiting enzyme in the biosynthesis of these pyranocoumarins.[2]

A Note on Enzyme Kinetics: To date, specific enzyme kinetic parameters (Km, Vmax) for PAL and C4H from Angelica gigas have not been reported in the scientific literature. For reference, PAL from Trichosporon cutaneum exhibits Michaelis-Menten kinetics with a Km of 5.0 ± 1.1 mM for phenylalanine. It is important to note that these values may not be directly transferable to the enzymes in Angelica gigas.

Quantitative Data on Metabolite Production

The concentration of (+)-decursinol and its derivatives in Angelica gigas can vary depending on genetic and environmental factors. The following tables summarize some of the reported quantitative data.

| Plant Material | Compound | Concentration (mg/g Dry Weight) | Analytical Method | Reference |

| Angelica gigas plantlets (grown under orange LEDs) | Decursin | 3.2 | Not Specified | [1] |

| Angelica gigas plantlets (grown under orange LEDs) | Decursinol angelate | 6.0 | Not Specified | [1] |

| Biological Matrix | Compound | Administration Route | Cmax (µg/mL) | Tmax (h) | Reference |

| Rat Plasma | Decursinol | Oral | >45% bioavailability | 0.4 - 0.9 | Not Specified |

Regulation of (+)-Decursinol Biosynthesis

The biosynthesis of phenylpropanoids, including coumarins, is tightly regulated at the transcriptional level. Several families of transcription factors, such as MYB, bHLH, AP2, and WRKY, are known to play crucial roles in modulating the expression of biosynthetic genes.[3]

A recent study on the related species Angelica dahurica identified a NAC transcription factor, AdNAC20 , as a key regulator of both lignin and coumarin biosynthesis.[4][5] Overexpression of AdNAC20 led to a decrease in total coumarin content, while its knockout resulted in an increase, suggesting that AdNAC20 acts as a negative regulator of coumarin biosynthesis, likely by diverting metabolic flux towards the competing lignin pathway.[4][5]

Furthermore, plant signaling molecules such as jasmonates (e.g., methyl jasmonate) and salicylic acid are well-known elicitors of secondary metabolite production.[6][7] While their specific roles in regulating (+)-decursinol biosynthesis in Angelica gigas have not been fully elucidated, it is hypothesized that these signaling pathways can modulate the expression of key biosynthetic genes and transcription factors, thereby influencing the production of decursinol and its derivatives.

Experimental Protocols

Protocol 1: Agrobacterium rhizogenes-mediated Transformation of Angelica gigas for Hairy Root Culture

This protocol is essential for functional gene analysis and for the metabolic engineering of the (+)-decursinol biosynthetic pathway.

1. Plant Material and Sterilization:

-

Use sterile in vitro-grown plantlets of Angelica gigas.

-

Excise young leaves and stems to be used as explants.

2. Agrobacterium rhizogenes Culture:

-

Grow A. rhizogenes strain (e.g., A4, R1000) harboring the desired binary vector in liquid LB medium with appropriate antibiotics at 28°C with shaking until the OD600 reaches 0.6-0.8.

-

Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium (e.g., MS medium with 100 µM acetosyringone).

3. Co-cultivation:

-

Immerse the explants in the bacterial suspension for 10-15 minutes.

-

Blot the explants on sterile filter paper to remove excess bacteria.

-

Place the explants on solid co-cultivation medium (e.g., MS medium with 100 µM acetosyringone) and incubate in the dark at 22-25°C for 2-3 days.

4. Selection and Regeneration:

-

Transfer the explants to a selection medium (e.g., MS medium with appropriate antibiotics for plant selection, such as kanamycin or hygromycin, and an antibiotic to eliminate Agrobacterium, such as cefotaxime or timentin).

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

Hairy roots will emerge from the wounded sites of the explants within 3-6 weeks.

5. Establishment of Hairy Root Cultures:

-

Excise the independently growing hairy roots and transfer them to a liquid culture medium (e.g., B5 or MS medium) with the same antibiotics.

-

Maintain the hairy root cultures in the dark on a rotary shaker at 100-120 rpm at 22-25°C.

Protocol 2: Extraction and Quantitative Analysis of Decursinol and its Derivatives

This protocol outlines the general steps for the extraction and quantification of (+)-decursinol and related compounds from Angelica gigas root material.

1. Sample Preparation:

-

Dry the Angelica gigas root material at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried roots into a fine powder.

2. Extraction:

-

Weigh a precise amount of the powdered root material (e.g., 100 mg).

-

Add a defined volume of an appropriate solvent, such as methanol or ethyl acetate.

-

Perform extraction using a suitable method, such as sonication for 30 minutes or overnight maceration with shaking.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants.

3. Sample Preparation for Analysis:

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

-

Filter the reconstituted extract through a 0.45 µm syringe filter.

4. Quantitative Analysis by HPLC:

-

Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or PDA detector.

-

Develop a suitable gradient elution method using solvents such as acetonitrile and water.

-

Prepare a standard curve using authenticated standards of (+)-decursinol, decursin, and decursinol angelate.

-

Inject the prepared sample and quantify the compounds of interest by comparing their peak areas to the standard curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Overexpression of cinnamate 4-hydroxylase gene enhances biosynthesis of decursinol angelate in Angelica gigas hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 4. AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. formosana [mdpi.com]

- 5. AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. Formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pharmacological Maze: A Technical Guide to (+)-Decursinol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Decursinol, a pyranocoumarin primarily isolated from the roots of Angelica gigas Nakai, along with its main analogs decursin and decursinol angelate, has emerged as a compound of significant interest in pharmacological research. These molecules exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the pharmacological profile of (+)-decursinol and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities: A Quantitative Overview

The therapeutic potential of (+)-decursinol and its analogs is underscored by their activity across a range of in vitro and in vivo models. The following tables summarize the key quantitative data, offering a comparative perspective on their efficacy.

Anticancer Activity

Decursin and its analogs have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical metrics for gauging their potency.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Decursin | Human Bladder Carcinoma (E-J) | 6.00 | [1] |

| Decursinol Angelate | Prostate Cancer (PC-3) | 13.63 | [2] |

| Decursinol Angelate | Multidrug-Resistant Colorectal Cancer (HCT-116MDR) | ~50-75 (effective concentration) | [3] |

Anti-Inflammatory Activity

The anti-inflammatory properties of these compounds are attributed to their ability to modulate key inflammatory mediators.

| Compound | Cell Line | Assay | Effective Concentration | Effect | Reference |

| Decursin | Macrophages (RAW264.7, THP-1) | LPS-induced MMP-9 expression | < 60 µM | Suppression of MMP-9 | [4] |

| Decursin | Chondrocytes | IL-1β-induced pro-inflammatory factors | 1, 5, and 10 µM | Dose-dependent decrease in PGE2, IL-6, TNF-α, COX-2, NO, iNOS | [5] |

| Decursinol Angelate | Macrophages (HL-60, Raw 264.7) | PMA-induced NF-κB activation | 20, 30, 40 µM | Suppression of NF-κB p65 subunit activation | [6] |

Neuroprotective Activity

(+)-Decursinol and its analogs have shown promise in protecting neuronal cells from excitotoxicity and oxidative stress.

| Compound | Cell Model | Insult | Effective Concentration | Effect | Reference |

| Decursinol | Primary cultured rat cortical cells | Glutamate-induced neurotoxicity | 0.1 - 10.0 µM | Significant neuroprotection | [7] |

| Decursin | Primary cultured rat cortical cells | Glutamate-induced neurotoxicity | 0.1 - 10.0 µM | Significant neuroprotection | [7] |

| Decursin | Murine hippocampal neuronal cells (HT22) | Glutamate-induced oxidative stress | 12.5 and 25 µM | Improved cell viability | [8] |

| Decursinol Angelate | Murine hippocampal neuronal cells (HT22) | Glutamate-induced apoptosis | 50 µM | Recovery from apoptosis to 65% | [8] |

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as therapeutic agents. A notable characteristic is the rapid and extensive conversion of decursin and decursinol angelate to their metabolite, decursinol, in vivo.[9][10][11][12][13]

| Compound(s) | Animal Model | Administration | Key Findings | Reference |

| Decursin/Decursinol Angelate | Mouse | Oral gavage or Intraperitoneal injection | Rapidly hydrolyzed to decursinol. Cmax (IP): 11.2 µg/mL (decursin/DA) and 79.7 µg/mL (decursinol). Cmax (Oral): 0.54 µg/mL (decursin/DA) and 14.9 µg/mL (decursinol). | [12] |

| Decursinol | Mouse | Oral gavage | AUC0–24h of plasma decursinol was approximately 3.7-fold higher than that from equimolar D/DA dosing. | [9][10][11] |

Key Signaling Pathways

The pharmacological effects of (+)-decursinol and its analogs are mediated through the modulation of several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

This pathway is central to cell proliferation, survival, and metabolism and is often dysregulated in cancer. Decursin has been shown to inhibit this pathway, contributing to its anticancer effects.[5]

Caption: Decursin inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and immunity. Decursin and its analogs inhibit NF-κB activation, which is a key mechanism for their anti-inflammatory effects.[4][6]

Caption: Decursin and its analogs inhibit the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases. Inhibition of this pathway is another mechanism through which decursin and its analogs exert their therapeutic effects.

Caption: Decursin and analogs may inhibit the JAK/STAT signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of (+)-decursinol and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative effects of compounds on cancer cell lines.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells (e.g., PC-3, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of decursin or its analogs (e.g., 0, 10, 25, 50, 100 µM) for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Workflow:

Caption: General workflow for Western blot analysis.

Detailed Steps for NF-κB Activation:

-

Cell Treatment and Lysis: Treat cells (e.g., RAW264.7 macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of decursin for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Anticancer Efficacy Study (Prostate Cancer Xenograft Model)

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.

Workflow:

Caption: Workflow for an in vivo prostate cancer xenograft study.

Detailed Protocol:

-

Animal Model: Use male immunodeficient mice (e.g., SCID or nude mice).

-

Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 1-5 x 10⁶ LNCaP cells) in a mixture of media and Matrigel into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer decursinol (e.g., 4.5 mg per mouse) or vehicle control daily via oral gavage.[9][10][11]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Analysis: Excise the tumors, weigh them, and process them for further analysis, such as Western blotting for signaling pathway proteins or immunohistochemistry for proliferation and apoptosis markers.

Conclusion

(+)-Decursinol and its analogs, decursin and decursinol angelate, represent a promising class of natural compounds with multifaceted pharmacological activities. Their potent anticancer, anti-inflammatory, and neuroprotective effects are well-documented and are mediated through the modulation of key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT. The extensive in vitro and in vivo data, coupled with a growing understanding of their pharmacokinetic profiles, provide a solid foundation for their further development as therapeutic agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed summary of the current knowledge and standardized protocols to facilitate future investigations into these promising natural products.

References

- 1. cell lines ic50: Topics by Science.gov [science.gov]

- 2. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decursinol Angelate Inhibits Glutamate Dehydrogenase 1 Activity and Induces Intrinsic Apoptosis in MDR-CRC Cells [mdpi.com]

- 4. Decursin inhibits induction of inflammatory mediators by blocking nuclear factor-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absorption, distribution, metabolism, and excretion of decursin and decursinol angelate from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Anticancer Mechanisms of (+)-Decursinol and Its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Decursinol, a pyranocoumarin derived from the roots of Angelica gigas Nakai, along with its closely related analog decursin, has emerged as a promising natural product with potent anticancer activities. Extensive preclinical research has demonstrated its ability to impede cancer cell proliferation, induce programmed cell death, and inhibit metastasis across a spectrum of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of (+)-decursinol and its derivatives. We consolidate quantitative data from key studies, detail essential experimental methodologies, and present visual representations of the intricate signaling pathways modulated by these compounds. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of these natural agents.

Introduction

Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer drugs, and among them, coumarin derivatives have garnered significant attention. (+)-Decursinol and its precursor, decursin (decursinol angelate), are pyranocoumarin compounds isolated from the Korean medicinal plant Angelica gigas Nakai.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and notably, potent anticancer effects.[1][2]

This guide focuses on the intricate mechanisms of action of (+)-decursinol and decursin in cancer cells, highlighting their pleiotropic effects on various cellular processes critical for tumor growth and progression. While decursin is the more extensively studied compound, its metabolite, (+)-decursinol, which lacks the angelate side chain, also exhibits significant, albeit sometimes distinct, biological activities.[3][4] Understanding the structure-activity relationship between these molecules is crucial for their development as therapeutic agents.

Core Mechanisms of Anticancer Action

(+)-Decursinol and decursin exert their anticancer effects through a multi-pronged approach, targeting key cellular processes including apoptosis, cell cycle progression, and metastasis.

Induction of Apoptosis

A hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in malignant cells. Decursin has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways in a variety of cancer cell lines.[3][5]

Key molecular events in decursin-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: Decursin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][7]

-

Activation of Caspases: The release of cytochrome c initiates the caspase cascade. Decursin has been shown to activate initiator caspases-8 and -9, as well as the executioner caspase-3.[3][5] Activated caspase-3 then cleaves essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in cell death.[3][5]

-

Involvement of MAPKs: The p38 MAPK and JNK signaling pathways have also been implicated in decursin-induced apoptosis.[8]

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by dysregulation of the cell cycle. Decursin has been demonstrated to induce cell cycle arrest at various checkpoints, thereby inhibiting cancer cell proliferation.[3][6]

-

G0/G1 Phase Arrest: A common effect of decursin is the arrest of cancer cells in the G0/G1 phase of the cell cycle.[3][5][9] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6.[3][5]

-

G2/M Phase Arrest: In some cancer cell lines, such as estrogen-independent MDA-MB-231 breast cancer cells, decursin can induce G2/M arrest at higher concentrations.[4]

Inhibition of Metastasis and Angiogenesis

The majority of cancer-related deaths are attributable to metastasis, the spread of cancer cells to distant organs. Decursin and (+)-decursinol have shown significant anti-metastatic and anti-angiogenic properties.[6][10][11]

-

Inhibition of Cell Invasion and Migration: These compounds can suppress the invasion and migration of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[6][11]

-

Modulation of Signaling Pathways: The anti-metastatic effects of decursin are mediated through the inhibition of signaling pathways such as ERK/JNK and PI3K.[6][11]

-

Anti-angiogenic Effects: Decursin has been reported to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, a critical process for tumor growth and metastasis.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of decursin and its related compounds on various cancer cell lines.

Table 1: IC50 Values of Decursin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| DU145 | Prostate Cancer | ~50 | 48 | [3] |

| PC-3 | Prostate Cancer | ~75 | 48 | [3] |

| LNCaP | Prostate Cancer | ~40 | 48 | [3] |

| 143B | Osteosarcoma | Not specified, but lower than NHOst | 24, 48 | [12] |

| MG63 | Osteosarcoma | Not specified, but lower than NHOst | 24, 48 | [12] |

| NHOst | Normal Osteoblasts | 87.3 (24h), 91.0 (48h) | 24, 48 | [12] |

| HepG2 | Liver Cancer | >100 | 24 | [7] |

| HCT-116 | Colon Cancer | >100 | 24 | [7] |

| A375.SM | Melanoma | ~85 | 24 | [7] |

| B16F10 | Melanoma | ~60 | 24 | [7] |

Table 2: Effects of Decursin on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration (µM) | Effect | Reference |

| DU145 | 25-100 | G1 arrest, Apoptosis induction | [3] |

| PC-3 | 25-100 | G1, S, and G2/M arrest | [3] |

| LNCaP | 25-100 | G1 arrest | [3] |

| HNSCC | 50-100 | G0/G1 arrest | [5][9] |

| HepG2 | 5-80 | Cell cycle arrest | [5] |

| HT29, HCT116 | 10-90 | Apoptosis induction | [5] |

| 143B, MG63 | Not specified | Apoptosis induction (at 48h) | [12] |

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on (+)-decursinol and decursin.

Cell Culture and Viability Assays

-

Cell Lines and Culture Conditions: Cancer cell lines are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treat cells with various concentrations of decursin or (+)-decursinol for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Harvest treated and untreated cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining:

-

Harvest and wash the cells as described for the apoptosis assay.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by decursin and a typical experimental workflow.

Caption: Intrinsic apoptosis pathway induced by Decursin.

Caption: Mechanism of Decursin-induced G1 cell cycle arrest.

Caption: General experimental workflow for studying (+)-Decursinol.

Conclusion and Future Directions

(+)-Decursinol and decursin are compelling natural compounds with significant potential for cancer therapy. Their ability to modulate multiple oncogenic signaling pathways, induce apoptosis, and halt cell cycle progression underscores their multifaceted mechanism of action. The structure-activity relationship, where the angelate side chain appears crucial for many of the observed effects, provides a basis for the rational design of novel, more potent derivatives.

While the preclinical evidence is strong, further research is warranted. Future studies should focus on:

-

In vivo efficacy and safety: More extensive animal studies are needed to evaluate the therapeutic efficacy, pharmacokinetics, and potential toxicity of these compounds in various cancer models.

-

Combination therapies: Investigating the synergistic effects of (+)-decursinol and decursin with existing chemotherapeutic agents could lead to more effective treatment strategies and potentially overcome drug resistance.[12]

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.

References

- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. A novel anticancer agent, decursin, induces G1 arrest and apoptosis in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. Decursin and decursinol from Angelica gigas inhibit the lung metastasis of murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Activity of (+)-Decursinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Decursinol, a coumarin derivative isolated from the roots of Angelica gigas Nakai, has been a subject of interest in oncological research. This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of (+)-decursinol and its closely related analogues, decursin and decursinol angelate. While direct evidence for broad-spectrum cytotoxicity of (+)-decursinol is limited, this document summarizes the available data and details the key molecular mechanisms and signaling pathways implicated in the anti-cancer effects of these related compounds. This guide also provides detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, alongside visualizations of the pertinent signaling cascades to support further research and drug development efforts in this area.

Introduction

Coumarin compounds extracted from medicinal plants have long been a source of novel therapeutic agents. Among these, (+)-decursinol and its derivatives from Angelica gigas have been investigated for their potential anti-cancer properties. This document serves as a technical resource, consolidating the current understanding of the in vitro cytotoxic effects of (+)-decursinol, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of coumarin compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. While extensive data is available for decursin and decursinol angelate, studies on (+)-decursinol's direct cytotoxic effects are less common. Research suggests that (+)-decursinol may not exhibit broad cytotoxic activity; for instance, one study reported no cytotoxic effect on Ishikawa cells, but rather a slight proliferative effect at higher concentrations.[1]

For a comparative perspective, the IC50 values for the related compounds, decursin and decursinol angelate, against various cancer cell lines are presented in Table 1.

Table 1: In Vitro Cytotoxicity (IC50) of Decursin and Decursinol Angelate in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Decursin | A549 | Lung Cancer | 43.55 | [2] |

| Decursin | U87 | Glioblastoma | Approx. 50 | [3] |

| Decursin | C6 | Glioma | > 100 | [3] |

| Decursin | HCT-116 | Colorectal Cancer | Not specified | [4] |

| Decursin | HCT-8 | Colorectal Cancer | Not specified | [4] |

| Decursinol Angelate | PC-3 | Prostate Cancer | 13.63 | [5] |

| Decursinol Angelate | B16F10 | Melanoma | Approx. 50 | [6][7] |

| Decursinol Angelate | HepG2 | Liver Cancer | > 100 | [7] |

| Decursinol Angelate | HCT-116 | Colorectal Cancer | > 100 | [7] |

| Decursinol Angelate | A375.SM | Melanoma | > 100 | [7] |

Note: The IC50 values can vary depending on the assay conditions, exposure time, and specific cell line characteristics.

Key Signaling Pathways in Cytotoxicity

The cytotoxic effects of decursin and its analogues are primarily attributed to the induction of apoptosis and cell cycle arrest, which are mediated by the modulation of several key signaling pathways.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Decursin and decursinol angelate have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[3][6][8] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Caption: Intrinsic apoptosis pathway induced by (+)-decursinol analogues.

Cell Cycle Regulation

Decursin has been observed to induce cell cycle arrest, primarily at the G0/G1 phase.[9] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin E, and cyclin-dependent kinases (CDKs).

Caption: G1 phase cell cycle arrest mediated by (+)-decursinol analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxic activity of (+)-decursinol and related compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of (+)-decursinol (e.g., 0, 10, 25, 50, 100 µM) and incubate for an additional 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of (+)-decursinol for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11]

Workflow:

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Washing and Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.

Detailed Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This technical guide provides a consolidated overview of the in vitro cytotoxic activity of (+)-decursinol and its analogues. While direct evidence for the broad-spectrum cytotoxicity of (+)-decursinol is limited, the well-documented anti-cancer effects of the related compounds, decursin and decursinol angelate, provide a strong rationale for continued investigation. The detailed experimental protocols and signaling pathway diagrams presented herein offer a valuable resource for researchers to further explore the therapeutic potential of this class of coumarin compounds in oncology. Future studies should focus on a more extensive evaluation of (+)-decursinol across a wider panel of cancer cell lines to definitively characterize its cytotoxic profile and to elucidate its precise molecular mechanisms of action.

References

- 1. Decursinol from Angelica gigas Nakai enhances endometrial receptivity during implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]

- 3. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

Anti-inflammatory properties of (+)-decursinol.

An In-depth Technical Guide to the Anti-inflammatory Properties of (+)-Decursinol and Related Pyranocoumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[1] Natural products represent a vast reservoir of novel chemical entities for drug discovery. Among these, (+)-decursinol, a pyranocoumarin compound derived from the roots of the Korean medicinal plant Angelica gigas Nakai, has garnered significant attention for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of (+)-decursinol and its closely related structural analog, decursinol angelate (DA), focusing on their molecular mechanisms, quantitative efficacy, and the experimental methodologies used for their evaluation. These compounds modulate key signaling pathways, making them promising candidates for the development of new anti-inflammatory therapeutics.[3][4]

Core Anti-inflammatory Mechanisms

(+)-Decursinol and decursinol angelate exert their anti-inflammatory effects by targeting multiple critical nodes within the inflammatory signaling cascade. The primary mechanisms involve the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[5][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the freed NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[7][8] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][7]

Decursinol and decursinol angelate have been shown to potently inhibit this pathway. Studies demonstrate that these compounds block the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[5][8] This action effectively shuts down the downstream transcription of NF-κB-dependent inflammatory mediators.[7][9]

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another critical axis in inflammatory signaling.[10] These kinases are activated by stimuli like LPS and regulate the expression of inflammatory genes, partly through the activation of transcription factors such as activator protein-1 (AP-1).[10][11]

Decursinol angelate (DA) has been shown to suppress inflammation by blocking the Raf-ERK signaling cascade.[5] Similarly, both decursin and decursinol inhibit the phosphorylation of ERK and JNK in response to vascular endothelial growth factor (VEGF), a key mediator in both inflammation and angiogenesis.[10][12][13] Notably, some studies indicate that the p38 MAPK pathway is not significantly affected by these compounds, suggesting a degree of selectivity in their mechanism.[10][12] This targeted inhibition of ERK and JNK pathways contributes to the reduced expression of matrix metalloproteinases (MMPs) and other inflammatory molecules.[14]

Downstream Effects on Inflammatory Mediators

The inhibition of NF-κB and MAPK pathways by (+)-decursinol and related compounds leads to a significant reduction in the production of key downstream inflammatory mediators.

-

iNOS and COX-2: These enzymes are responsible for producing nitric oxide (NO) and prostaglandins (PGE2), respectively, which are potent mediators of inflammation. Decursin has been shown to inhibit the expression of both iNOS and COX-2 at the mRNA and protein levels.[2][4][15]

-

Pro-inflammatory Cytokines: Treatment with decursinol angelate markedly suppresses the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), from activated macrophages.[5][9][16]

-

NLRP3 Inflammasome: Recent evidence suggests that decursinol angelate can also inhibit the ROS/TXNIP/NLRP3 inflammasome pathway. It is proposed to bind directly to the NLRP3 protein, preventing inflammasome assembly and subsequent pyroptosis, a highly inflammatory form of cell death.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the effective concentrations and observed effects of decursinol and its related compounds.

Table 1: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Stimulus | Concentration | Effect | Citation |

|---|---|---|---|---|---|

| Decursin | RAW 264.7 Macrophages | LPS | 80 µM | Failed to significantly reduce ERK phosphorylation | [7] |

| Decursinol Angelate | RAW 264.7 Macrophages | LPS | Up to 40 µM | Suppressed secretion of IL-6 and TNF-α; No cytotoxicity observed | [16] |

| Decursinol Angelate | RAW 264.7 Macrophages | LPS | Not specified | Inhibited expression of IL-1β, IL-6, NOX, and iNOS | [5][9] |

| Decursinol Angelate | OT-II CD4+ T cells | Antigen | Up to 40 µM | Significantly suppressed IL-17 production; impeded Th17 differentiation | [17] |

| Decursinol Angelate | HaCaT cells | - | 60 µM | Exhibited 50% free radical scavenging potential |[18] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

| Compound | Animal Model | Condition | Dosage | Effect | Citation |

|---|---|---|---|---|---|

| Decursinol | Male Mice | Acetic acid-induced writhing | 50 mg/kg (oral) | Significant antinociceptive (analgesic) effect | [19][20] |

| Decursinol | Male Mice | Hot plate / Tail-flick | 50 mg/kg | Significant antinociception | [21] |

| Decursinol Angelate | C57BL/6J Mice | DSS-induced colitis | 0.4 & 4 mg/kg (i.p.) | Attenuated colitis severity; reduced Th17 cells and neutrophils | [17] |

| Decursinol Angelate | Mice | MRSA-induced sepsis | Not specified | Improved mortality and bacteremia; attenuated cytokine storm |[16] |

Key Experimental Protocols

The investigation of (+)-decursinol's anti-inflammatory properties employs a range of standard cell and molecular biology techniques. A generalized workflow is depicted below, followed by descriptions of key protocols.

References

- 1. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. decursin-and-decursinol-angelate-molecular-mechanism-and-therapeutic-potential-in-inflammatory-diseases - Ask this paper | Bohrium [bohrium.com]

- 5. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways [mdpi.com]

- 9. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Decursinol angelate relieves inflammatory bowel disease by inhibiting the ROS/TXNIP/NLRP3 pathway and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 13. Decursin and decursinol inhibit VEGF-induced angiogenesis by blocking the activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Decursinol angelate blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Decursinol Angelate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Modulating Type 17 Helper T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Decursinol angelate ameliorates 12-O-tetradecanoyl phorbol-13-acetate (TPA) -induced NF-κB activation on mice ears by inhibiting exaggerated inflammatory cell infiltration, oxidative stress and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The analgesic effect of decursinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+)-Decursinol Target Protein Identification and Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Decursinol is a pyranocoumarin compound found in the roots of the traditional medicinal herb Angelica gigas Nakai. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-tumor, neuroprotective, and anti-inflammatory properties. Understanding the molecular targets of (+)-decursinol and the nature of its interactions is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identified protein targets of (+)-decursinol, the experimental methodologies used for their identification and binding characterization, and the associated signaling pathways.

Identified Protein Targets of (+)-Decursinol